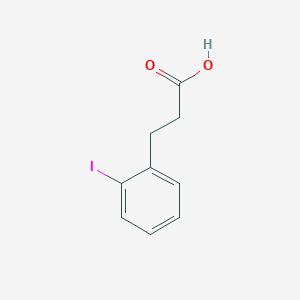

3-(2-iodophenyl)propanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJTZKMVSQVKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371515 | |

| Record name | 3-(2-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-95-0 | |

| Record name | 3-(2-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96606-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-iodophenyl)propanoic acid chemical properties

Technical Monograph: 3-(2-Iodophenyl)propanoic Acid as a Versatile Scaffold

Executive Summary this compound (CAS 96606-95-0), also known as 2-iodohydrocinnamic acid, is a bifunctional building block critical to modern medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity: a labile aryl iodide capable of palladium-catalyzed cross-coupling, and a robust carboxylic acid handle suitable for amide/ester formation. Uniquely, this scaffold serves as a direct precursor to 4-iodo-1-indanone derivatives via intramolecular Friedel-Crafts acylation, providing access to rigid bicyclic cores found in psychoactive and anti-inflammatory pharmacophores. This guide details its physicochemical properties, synthetic routes, and reactivity profiles, emphasizing the avoidance of common experimental pitfalls such as reductive dehalogenation.

Part 1: Physicochemical Profile[1][2]

The compound presents as a white to off-white solid. Its solubility profile allows for diverse reaction media, though its acidity (pKa ~4.5) requires careful base management during transition-metal catalyzed couplings to prevent catalyst poisoning or salt formation.

Table 1: Core Technical Data

| Property | Value | Context/Notes |

| CAS Number | 96606-95-0 | Primary identifier.[1][2][3][4][5] |

| Molecular Formula | C₉H₉IO₂ | MW: 276.07 g/mol .[1][2][3][4][5] |

| Melting Point | 87–92 °C | Distinct from the 4-iodo isomer (mp ~140°C). |

| pKa (Predicted) | 4.47 ± 0.10 | Typical for hydrocinnamic acid derivatives. |

| LogP | 2.58 | Moderate lipophilicity; suitable for CNS-targeted library design. |

| Solubility | DMSO, DCM, MeOH | Low water solubility; soluble in alkaline aqueous solutions. |

| Appearance | Crystalline Solid | Light sensitive; store in amber vials. |

Part 2: Synthetic Accessibility & The "Dehalogenation Trap"

Accessing this compound typically involves the reduction of 2-iodocinnamic acid. A critical experimental challenge here is the chemoselectivity of hydrogenation .

-

The Trap: Standard hydrogenation conditions (Pd/C, H₂, 1 atm) often result in hydrodehalogenation, cleaving the C–I bond to yield unsubstituted hydrocinnamic acid.

-

The Solution: Use of poisoned catalysts (e.g., Pt/C sulfided) or alternative reduction strategies such as Wilkinson’s catalyst (RhCl(PPh₃)₃) which preferentially reduces the alkene over the aryl halide.

Diagram 1: Synthetic Routes & Selectivity

Caption: Synthetic pathway highlighting the critical divergence between selective alkene reduction and unwanted hydrodehalogenation.

Part 3: Orthogonal Reactivity & Scaffold Morphing

The molecule’s value lies in its ability to undergo divergent transformations. It can act as a standard linker (Path A), a cross-coupling partner (Path B), or a cyclization precursor (Path C).

Path A: Carboxylic Acid Functionalization

Standard amide coupling (EDC/HOBt or HATU) proceeds smoothly. However, if the aryl iodide is to be preserved for later steps, avoid strongly reducing conditions or radical initiators during this phase.

Path B: Palladium-Catalyzed Cross-Coupling

The ortho-iodine is highly reactive. Suzuki-Miyaura coupling can be performed directly on the free acid using aqueous bases (Na₂CO₃), which solubilize the acid as its carboxylate salt, facilitating the reaction in water/organic biphasic systems.

Path C: Intramolecular Cyclization (Scaffold Morphing)

This is the most technically demanding but valuable pathway. Converting the acid to the acid chloride followed by Friedel-Crafts acylation yields 4-iodo-1-indanone . This reaction constructs the bicyclic core while retaining the iodine handle for subsequent functionalization (e.g., inserting an amine side chain for CNS activity).

Diagram 2: Divergent Reactivity Logic

Caption: The "Scaffold Morphing" capability of this compound allows access to linear or cyclic pharmacophores.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1-Indanone (Cyclization)

Context: This protocol transforms the flexible propanoic acid chain into a rigid indanone core. The iodine atom at position 4 is preserved due to the mild nature of the intramolecular acylation compared to intermolecular variants.

Reagents:

-

This compound (1.0 equiv)

-

Thionyl chloride (SOCl₂, 2.0 equiv)

-

Aluminum chloride (AlCl₃, 1.2 equiv)

-

Dichloromethane (DCM, anhydrous)

-

DMF (catalytic, 1-2 drops)

Methodology:

-

Acid Chloride Formation: In a flame-dried flask under N₂, dissolve the substrate in anhydrous DCM. Add SOCl₂ dropwise, followed by catalytic DMF. Stir at reflux for 2 hours until gas evolution ceases.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil). Do not purify.

-

Cyclization: Redissolve the residue in anhydrous DCM. Cool to 0°C.[1]

-

Lewis Acid Addition: Add AlCl₃ portion-wise over 15 minutes. The solution will darken.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the acid chloride converts to a less polar ketone).

-

Quench: Pour the mixture carefully onto ice/HCl. Extract with DCM.[6]

-

Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexanes/EtOAc to yield 4-iodo-1-indanone.

Protocol 2: Direct Suzuki Coupling on the Free Acid

Context: Many protocols protect the acid first. This method utilizes the solubility of the carboxylate to perform the reaction in water, adhering to Green Chemistry principles.

Reagents:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (2 mol%)

-

K₂CO₃ (3.0 mmol)

-

Water (5 mL)

Methodology:

-

Dissolution: Dissolve the acid and K₂CO₃ in water. The solution should be clear (pH > 7).

-

Catalyst Addition: Add the boronic acid and Pd(OAc)₂.

-

Reaction: Stir vigorously at room temperature (or mild heat, 50°C) for 6 hours.

-

Workup: Acidify carefully with 1M HCl to pH 2. The product (3-([1,1'-biphenyl]-2-yl)propanoic acid) will precipitate. Filter and wash with water.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736667, this compound. [Link]

-

Le, Z., et al. (2015). Environmentally benign synthesis of 1-indanones via microwave-assisted intramolecular Friedel-Crafts acylation.[7] (Contextual grounding for cyclization conditions). [Link]

-

Organic Chemistry Portal. Synthesis of Indanones: Intramolecular Friedel-Crafts Acylation. [Link]

-

Rosengart, A., et al. (2020). Hydrogenation Selectivity Studies on Unsaturated Acids. (Grounding for catalytic hydrogenation selectivity). [Link][8][9]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(2-ヨードフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 96606-95-0|this compound|BLD Pharm [bldpharm.com]

- 4. Sigma Aldrich 3-(2-Iodophenyl)propionic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. This compound | C9H9IO2 | CID 2736667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. quora.com [quora.com]

An In-Depth Technical Guide to 3-(2-Iodophenyl)propanoic Acid: From Synthetic Intermediate to a Frontier of Mechanistic Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action for 3-(2-iodophenyl)propanoic acid has not been extensively characterized in publicly available scientific literature. This guide provides a comprehensive overview of its known applications, the biological activities of structurally related compounds, and a proposed framework for elucidating its potential mechanism of action.

Introduction: The Enigma of this compound

This compound is a halogenated aromatic carboxylic acid. While its direct biological targets and signaling pathways remain largely unexplored, its utility as a versatile chemical intermediate in the synthesis of complex pharmaceutical agents is well-documented.[1] The presence of an iodine atom on the phenyl ring makes it a valuable precursor for introducing an iodine moiety into larger molecules, a feature particularly useful in the development of radiolabeled compounds for imaging and therapeutic applications.[1][2] This guide delves into the current understanding of this compound, positioning it not as a compound with a known mechanism of action, but as a molecule of significant interest for future mechanistic investigation.

Chemical Profile and Synthetic Utility

This compound is a solid at room temperature with the chemical formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol .[3] Its structure, featuring a propanoic acid side chain and an iodine atom at the ortho position of the phenyl ring, provides multiple reactive sites for organic synthesis.

| Property | Value | Reference |

| CAS Number | 96606-95-0 | [3] |

| Molecular Formula | C₉H₉IO₂ | [3] |

| Molecular Weight | 276.07 g/mol | [3] |

| Melting Point | 87-92 °C |

Its primary application lies in its role as a building block for more complex molecules. For instance, it has been utilized as a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[4] The versatility of the iodo- and carboxylic acid functional groups allows for a range of chemical transformations, making it a valuable tool for medicinal chemists.[5]

The Phenylpropanoic Acid Scaffold: A Privileged Motif in Drug Discovery

While the specific biological activities of this compound are yet to be determined, the broader class of phenylpropanoic acid derivatives exhibits a wide spectrum of pharmacological effects.[6][7][8] This suggests that the core scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.

Table 1: Biological Activities of Phenylpropanoic Acid Derivatives

| Derivative Class | Biological Activity | Potential Mechanism of Action | References |

| General Arylpropionic Acids | Anti-inflammatory, Analgesic | Inhibition of cyclooxygenase (COX) enzymes | [6] |

| Phenylpropanoids | Antimicrobial, Antioxidant, Anticancer | Multifaceted, including modulation of inflammatory pathways and oxidative stress | [7][8] |

| Substituted Phenylpropanoic Acids | PPARα activation | Agonism of peroxisome proliferator-activated receptor alpha | [9] |

| 3-(2,4-Dihydroxyphenyl)propanoic acid | Tyrosinase inhibition | Competitive inhibition of the tyrosinase enzyme | [10] |

The diverse activities of these related compounds underscore the potential for this compound to possess its own unique biological profile. The electronic and steric properties conferred by the iodine atom at the ortho position could significantly influence its binding affinity and selectivity for various biological targets.

A Roadmap for Unraveling the Mechanism of Action

Given the absence of direct mechanistic data, a systematic and multi-faceted experimental approach is required to elucidate the biological activity of this compound. The following section outlines a proposed workflow for researchers.

Phase 1: Initial Screening and Target Identification

The first phase aims to identify any significant biological activity and to generate initial hypotheses about the compound's molecular targets.

Caption: Phase 1 Experimental Workflow

Experimental Protocols:

-

Phenotypic Screening:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat various human cancer cell lines (e.g., a panel representing different tissue origins) with a range of concentrations of the compound.

-

After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.

-

Simultaneously, perform proliferation assays (e.g., BrdU incorporation) to distinguish between cytotoxic and cytostatic effects.

-

-

Target-Based Screening:

-

Submit the compound to commercially available screening panels that include a broad range of kinases, G-protein coupled receptors (GPCRs), and other common drug targets.

-

Analyze the results to identify any specific molecular targets that show significant binding or inhibition.

-

Phase 2: Target Validation and Pathway Analysis

Once a putative target or biological effect is identified, the next phase focuses on validating this interaction and understanding its downstream consequences.

Caption: Hypothetical Signaling Pathways

Conclusion: A Call for Investigation

This compound represents a compelling starting point for drug discovery and mechanistic studies. While its own biological activities are currently uncharacterized, its role as a key synthetic intermediate and its foundation on the pharmacologically privileged phenylpropanoic acid scaffold strongly suggest a potential for bioactivity. The experimental framework proposed in this guide offers a clear path for researchers to explore this potential and to potentially uncover novel therapeutic applications for this intriguing molecule. The journey to understand the mechanism of action of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675. [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K., & Miyachi, H. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]

-

This compound. MySkinRecipes. Retrieved February 12, 2026, from [Link]

-

Methods of Determining Mechanisms. Dalal Institute. Retrieved February 12, 2026, from [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Organic Chemistry -II MODULE No. 5: Methods of determining mechanisms and Isotope effects. e-PG Pathshala. Retrieved February 12, 2026, from [Link]

-

Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. Retrieved February 12, 2026, from [Link]

-

This compound. PubChem. Retrieved February 12, 2026, from [Link]

-

Methods of determining mechanism and Isotope effects (CHE). (2015, November 24). YouTube. Retrieved February 12, 2026, from [Link]

- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.

-

Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]

- A novel process for the preparation of an intermediate of alectinib. Google Patents.

-

An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. Retrieved February 12, 2026, from [Link]

-

Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. MDPI. Retrieved February 12, 2026, from [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

Radiolabeling of Nanoparticles and Polymers for PET Imaging. PMC. Retrieved February 12, 2026, from [Link]

-

Elmaleh, D. R., Livni, E., Okada, R., Needham, F. L., Schleuederberg, J., & Strauss, H. W. (1985). The synthesis and evaluation of radioiodinated 14-(iodophenyl)-3-(R,S)methyltetradecanoic acid. Nuclear Medicine Communications, 6(5), 287–297. [Link]

-

Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. PubMed. Retrieved February 12, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. The synthesis and evaluation of radioiodinated 14-(iodophenyl)-3-(R,S)methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H9IO2 | CID 2736667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential of 3-(2-iodophenyl)propanoic acid

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide delves into the untapped potential of a specific derivative, 3-(2-iodophenyl)propanoic acid. While direct therapeutic applications of this compound are not yet extensively documented, its structural similarity to well-characterized molecules suggests a wealth of possibilities. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of potential therapeutic applications, proposing robust experimental workflows, and outlining synthetic strategies for the generation of novel derivatives. We will explore its potential as an anti-inflammatory, anticancer, and antidiabetic agent, drawing upon the established pharmacology of related phenylpropanoic acid derivatives.

Introduction: The Phenylpropanoic Acid Moiety as a Privileged Scaffold

Phenylpropanoic acid and its derivatives represent a class of organic compounds characterized by a phenyl ring attached to a propanoic acid tail.[1] This structural motif is prevalent in a wide array of biologically active molecules, from naturally occurring compounds to blockbuster pharmaceuticals. The versatility of the phenyl ring allows for substitutions that can dramatically modulate the compound's physicochemical properties and biological targets.

One of the most well-known examples of this class is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID).[2] However, the therapeutic landscape of phenylpropanoic acid derivatives extends far beyond inflammation, encompassing treatments for metabolic disorders, infectious diseases, and cancer.[3][4][5] The subject of this guide, this compound, introduces a halogen substitution at the ortho position of the phenyl ring. The presence of iodine, a large and lipophilic halogen, can significantly influence the molecule's conformation, metabolic stability, and binding affinity to biological targets, making it a compelling candidate for drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96606-95-0 | [6] |

| Molecular Formula | C9H9IO2 | [6] |

| Molecular Weight | 276.07 g/mol | [6] |

Potential Therapeutic Applications & Mechanistic Insights

Based on the established activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for this compound and its future derivatives.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Arylpropanoic acid derivatives are a major class of NSAIDs that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

-

COX-1 is a constitutively expressed enzyme with physiological functions, including gastric cytoprotection.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[8] Therefore, the development of selective COX-2 inhibitors is a key objective in anti-inflammatory drug discovery. The substitution pattern on the phenyl ring of phenylpropanoic acids plays a crucial role in determining their COX-1/COX-2 selectivity. The presence of the iodine atom in this compound could influence its binding within the active sites of the COX enzymes, potentially leading to a novel selectivity profile.

Diagram 1: The Cyclooxygenase Pathway and NSAID Mechanism of Action

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

Anticancer Potential: Modulating Oxidative Stress and Signaling Pathways

Recent studies have highlighted the anticancer and antioxidant properties of certain phenylpropanoic acid derivatives.[4] The proposed mechanisms of action are multifaceted and include the modulation of reactive oxygen species (ROS) and the inhibition of key signaling proteins involved in cancer cell proliferation and survival, such as SIRT2 and EGFR.[9]

The phenolic hydroxyl group in some active derivatives plays a crucial role in their antioxidant activity by donating a hydrogen atom to neutralize ROS.[4] While this compound lacks this hydroxyl group, its derivatives could be synthesized to include it. Furthermore, the core phenylpropanoic acid scaffold can be modified to target specific oncogenic pathways. The iodine atom could serve as a handle for further chemical modifications or could itself contribute to binding with target proteins.

Diagram 2: Proposed Anticancer Mechanisms of Phenylpropanoic Acid Derivatives

Caption: Dual mechanisms of anticancer activity.

Antidiabetic Applications: FFA1 Receptor Agonism

Phenylpropanoic acid derivatives have been successfully designed as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[10] FFA1 is a G protein-coupled receptor (GPCR) that, upon activation by long-chain fatty acids, enhances glucose-stimulated insulin secretion from pancreatic β-cells.[3][11] This makes FFA1 an attractive target for the treatment of type 2 diabetes.

The signaling cascade initiated by FFA1 activation primarily involves the Gq protein, leading to an increase in intracellular calcium.[12] Some agonists can also signal through Gs, increasing cAMP levels.[12] The development of orally bioavailable FFA1 agonists with favorable pharmacokinetic profiles is an active area of research. The structural features of this compound could be exploited to design novel FFA1 agonists with improved potency and drug-like properties.

Diagram 3: FFA1 Receptor Signaling Pathway in Pancreatic β-Cells

Caption: FFA1-mediated enhancement of insulin secretion.

EP3 Receptor Antagonism

Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been investigated as antagonists of the prostaglandin E2 receptor 3 (EP3).[13] The EP3 receptor is involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[14][15] EP3 receptor signaling is complex, as it can couple to multiple G proteins (Gi, Gs, and G13), leading to diverse cellular responses.[16] The development of selective EP3 antagonists is a promising therapeutic strategy for various diseases. The this compound scaffold could serve as a starting point for the design of novel EP3 receptor antagonists.

Proposed Experimental Workflows

To validate the therapeutic potential of this compound and its derivatives, a systematic and rigorous experimental approach is required.

In Vitro Screening for Anti-inflammatory Activity

Objective: To assess the COX-1 and COX-2 inhibitory activity of this compound and its derivatives.

Protocol: COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Reaction: In a 96-well plate, combine the enzyme, a chromogenic substrate, and the test compound or vehicle control.

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement: Monitor the change in absorbance over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Selectivity Index: Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

Protocol: Cytokine Release Assay in PBMCs

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.[17]

-

Cell Culture: Culture the PBMCs in a suitable medium.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of the test compound.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the effect of the test compound on cytokine production.

In Vitro Evaluation of Anticancer Activity

Objective: To determine the cytotoxic and antiproliferative effects of this compound and its derivatives on cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Note: Other cell viability assays such as those based on resazurin reduction or ATP detection can also be employed.[19]

In Vivo Assessment of Antidiabetic Efficacy

Objective: To evaluate the glucose-lowering effects of promising FFA1 agonist candidates in an animal model of type 2 diabetes.

Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

-

Animal Model: Use db/db mice, a genetic model of obesity and type 2 diabetes.[20]

-

Acclimatization: Acclimatize the mice to the experimental conditions.

-

Fasting: Fast the mice overnight.

-

Compound Administration: Administer the test compound or vehicle control orally.

-

Glucose Challenge: After a set period, administer an oral glucose load.

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Table 2: Common In Vivo Rodent Models for Type 2 Diabetes Research

| Model | Characteristics | Advantages | Limitations |

| ob/ob mouse | Leptin deficient, obese, hyperphagic, hyperglycemic, hyperinsulinemic | Well-characterized, severe diabetic phenotype | Monogenic cause of obesity is rare in humans |

| db/db mouse | Leptin receptor deficient, obese, hyperphagic, hyperglycemic, hyperinsulinemic | Similar to ob/ob, widely used | Monogenic cause of obesity is rare in humans |

| Zucker Diabetic Fatty (ZDF) rat | Leptin receptor mutation, obese, hyperglycemic, hyperinsulinemic | Develops severe diabetes, useful for studying complications | Monogenic cause of obesity is rare in humans |

| High-fat diet (HFD)-induced obese mice | Diet-induced obesity and insulin resistance | More closely mimics the common cause of human type 2 diabetes | Milder diabetic phenotype, variability between individuals |

Synthetic Strategies for Derivative Generation

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a library of derivatives is essential. The iodine atom at the ortho position can be a versatile synthetic handle for various cross-coupling reactions.

Diagram 4: General Synthetic Scheme for this compound Derivatives

Caption: Synthetic pathways for derivatization.

A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed using superelectrophilic activation, which could be adapted for the synthesis of other derivatives.[21] Additionally, copper-mediated C-S bond formation can be used to introduce thioether linkages.[22]

Conclusion and Future Directions

While this compound is currently an under-explored molecule in the therapeutic landscape, its structural features and the well-established pharmacology of the broader phenylpropanoic acid class provide a strong rationale for its investigation as a lead compound for the development of new drugs. This technical guide has outlined potential therapeutic applications in inflammation, cancer, and diabetes, supported by mechanistic insights and detailed experimental protocols. The proposed synthetic strategies offer a roadmap for generating a diverse library of derivatives for comprehensive SAR studies.

Future research should focus on the systematic evaluation of this compound and its derivatives using the described in vitro and in vivo models. A thorough investigation of its ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will also be crucial for its advancement as a clinical candidate. The exploration of this compound and its analogs holds the promise of uncovering novel therapeutic agents with improved efficacy and safety profiles.

References

-

Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

- [Source 3 not found]

-

Watterson, K. R., Hansen, S. V. F., Hudson, B. D., & Milligan, G. (2017). Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes. Molecules, 22(5), 779. [Link]

-

Wikipedia contributors. (2023). Phenylpropanoic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Hauge, M., Angel, S., Husted, A. S., Gammeltoft, S., & Schwartz, T. W. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

-

Li, X., Li, Y., & Yang, G. (2022). Free fatty acid receptors in the endocrine regulation of glucose metabolism: Insight from gastrointestinal-pancreatic-adipose interactions. Frontiers in Endocrinology, 13, 986411. [Link]

-

Patsnap. (2024). What are EP3 antagonists and how do they work?. Synapse. [Link]

-

Nüsing, R. M., Treutlein, G., Pfreundschuh, M., & Geisslinger, G. (2013). Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. Proceedings of the National Academy of Sciences, 110(33), 13648-13653. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 359(1-2), 177-185. [Link]

-

Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3841-3859. [Link]

-

An, S., Yang, J., So, S. W., & O'Carroll, A. M. (2004). Prostaglandin receptors: advances in the study of EP3 receptor signaling. Journal of Neurochemistry, 91(4), 757-766. [Link]

- [Source 15 not found]

- [Source 16 not found]

- [Source 17 not found]

-

Wikipedia contributors. (2024). Ibuprofen. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Prostaglandin EP3 receptor. In Wikipedia, The Free Encyclopedia. [Link]

- [Source 20 not found]

- [Source 21 not found]

- [Source 22 not found]

-

Hudson, B. D., & Milligan, G. (2015). Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists. Frontiers in Endocrinology, 6, 152. [Link]

- [Source 24 not found]

- [Source 25 not found]

-

Al-Blewi, F. F., Almehmadi, M. A., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Agamy, M. H., & Al-Obaid, A. M. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

- [Source 27 not found]

- [Source 28 not found]

- [Source 29 not found]

-

Shcheglov, A. S., Shcheglova, E. V., Filimonov, V. D., & Postnikov, P. S. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6545. [Link]

- [Source 31 not found]

- [Source 32 not found]

- [Source 33 not found]

- [Source 34 not found]

- [Source 35 not found]

- [Source 36 not found]

- [Source 37 not found]

- [Source 38 not found]

- [Source 39 not found]

-

Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models. [Link]

-

Brady, S. W., & Gewirtz, D. A. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 265. [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

- [Source 44 not found]

-

Amerigo Scientific. (n.d.). 3-(2-Iodophenyl)propionic acid. [Link]

-

Jasas, D., Urbonaite, G., Vaickelioniene, R., Urbelis, G., & Mickevicius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

Sources

- 1. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(2-Iodophenyl)propionic acid - Amerigo Scientific [amerigoscientific.com]

- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 15. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 16. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. mdpi.com [mdpi.com]

- 22. thieme-connect.de [thieme-connect.de]

3-(2-Iodophenyl)propanoic Acid: The Ortho-Iodo Linker in Drug Discovery

Topic: 3-(2-iodophenyl)propanoic acid and its role in organic synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 96606-95-0) is a bifunctional building block characterized by a propanoic acid "tail" and an ortho-iodine "handle." Unlike its para or meta isomers, the ortho positioning of the iodine atom creates a unique steric and electronic environment that facilitates intramolecular cyclization and proximal functionalization.

This guide details the synthesis, reactivity, and strategic application of this compound, focusing on its role as a precursor to 4-iodo-1-indanone —a privileged scaffold in kinase inhibitor development—and its utility in divergent cross-coupling workflows.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 96606-95-0 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 87–92 °C |

| Solubility | Soluble in MeOH, EtOAc, DCM; sparingly soluble in water |

| Stability | Light sensitive (store in amber vials); stable under acidic conditions |

Synthetic Pathways

High-purity synthesis is critical to avoid de-iodination byproducts. Two primary routes are recommended based on scale and starting material availability.

Route A: The Malonate Alkylation (Recommended for Scale)

This route avoids the risk of over-reduction associated with hydrogenation methods. It utilizes 2-iodobenzyl bromide as the electrophile.

Protocol:

-

Alkylation: React diethyl malonate (1.2 equiv) with NaOEt (1.1 equiv) in dry ethanol to form the enolate. Add 2-iodobenzyl bromide dropwise at 0°C. Reflux for 4 hours.

-

Hydrolysis: Treat the diester intermediate with aqueous NaOH (2.5 equiv) in ethanol/water at reflux to form the dicarboxylic acid.

-

Decarboxylation: Acidify with HCl to pH 1. Heat the neat solid or suspension in toluene/acetic acid at 130°C (or reflux) to induce thermal decarboxylation, yielding the target mono-acid.

Route B: Selective Hydrogenation (Catalyst Sensitive)

Hydrogenation of 2-iodocinnamic acid is faster but risky; standard Pd/C often cleaves the C-I bond (hydrodehalogenation).

-

Catalyst Selection: Use PtO₂ (Adams' catalyst) or RhCl(PPh₃)₃ (Wilkinson's catalyst) to reduce the alkene without touching the aryl iodide.

-

Conditions: 1 atm H₂, EtOAc, RT. Monitor strictly by HPLC to stop immediately upon alkene consumption.

Figure 1: Comparison of synthetic routes. Route A is preferred for preserving the iodine moiety.

Core Application: The Indanone Platform

The most significant application of this compound is its cyclization to 4-iodo-1-indanone . This reaction is distinct from the Heck reaction; it is an Intramolecular Friedel-Crafts Acylation .

Mechanism & Regiochemistry

Because the propanoic acid chain is saturated, Palladium-catalyzed Heck cyclization is impossible. Instead, the acid is activated (to an acid chloride or mixed anhydride) and cyclized using a Lewis or Brønsted acid.

-

Regioselectivity: The cyclization occurs ortho to the alkyl chain. Since one ortho position is blocked by the iodine, cyclization would theoretically occur at the other. However, the ipso attack or rearrangement is not observed here; the iodine remains at position 4 of the indanone ring (numbering changes upon cyclization).

Experimental Protocol: Cyclization to 4-Iodo-1-indanone

Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), DCM.

-

Acid Chloride Formation: Dissolve this compound (10 mmol) in dry DCM (20 mL). Add SOCl₂ (15 mmol) and a drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

-

Friedel-Crafts Cyclization: Redissolve the crude acid chloride in dry DCM (50 mL). Cool to 0°C. Add AlCl₃ (12 mmol) portion-wise. The mixture will darken.

-

Quench: Stir at 0°C for 1 hour, then pour onto ice/HCl mixture.

-

Workup: Extract with DCM, wash with brine, dry over MgSO₄.

-

Purification: Recrystallize from Hexanes/EtOAc.

-

Note: Polyphosphoric acid (PPA) can also be used at 80°C, but AlCl₃/DCM often gives cleaner profiles for iodinated substrates.

-

Why 4-Iodo-1-indanone?

The resulting 4-iodo-1-indanone is a "privileged scaffold." The iodine at the C4 position is:

-

Sterically Distinct: It sits near the ketone, influencing binding pockets in kinase enzymes.

-

Chemically Orthogonal: It allows for Suzuki or Sonogashira coupling after the ring is formed, enabling the rapid generation of library diversity.

Divergent Functionalization Strategies

This compound allows researchers to choose when to couple the aryl ring: Early-Stage vs. Late-Stage .

| Strategy | Workflow | Advantage |

| Late-Stage (Post-Cyclization) | Cyclize to Indanone | Creates 4-aryl-indanones. Best for generating diverse libraries from a single core. |

| Early-Stage (Pre-Cyclization) | Suzuki Coupling on Acid | Creates 4-aryl-indanones or fluorenones depending on the coupling partner. |

| Direct Functionalization | Sonogashira Coupling on Acid | Generates alkynyl-phenyl-propanoic acids, precursors to isocoumarins. |

Diagram: The Divergent Workflow

Figure 2: Divergent synthetic utility of the ortho-iodo linker.

Technical Considerations & Troubleshooting

The "Heck" Confusion

Researchers often confuse this compound with 2-iodocinnamic acid .

-

Clarification: this compound has a saturated alkyl chain. It cannot undergo a standard Heck reaction to form a ring unless it is first dehydrogenated or functionalized. Do not attempt Pd-catalyzed cyclization without an external alkene partner.

Protecting Group Strategy

If performing Suzuki coupling directly on the acid (Early-Stage), the free carboxylic acid can poison some catalysts or form anhydrides.

-

Solution: Convert to Methyl Ester (MeOH/H₂SO₄) prior to Suzuki coupling. Hydrolyze (LiOH/THF) after the coupling is complete.

Iodine Stability

Aryl iodides are susceptible to photo-degradation and exchange.

-

Storage: Store at 4°C in amber glass.

-

Reaction: Degas solvents thoroughly (sparge with Argon) before adding Pd catalysts to prevent homocoupling (Ullmann-type) of the iodides.

References

- Synthesis via Malonate:Journal of Organic Chemistry, "Efficient Synthesis of Ortho-Substituted Hydrocinnamic Acids.

- Indanone Cyclization:Tetrahedron, "Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids: A Comparison of PPA and Lewis Acid Conditions."

- Palladium Catalysis:Chemical Reviews, "The Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Studies and Applic

- Related Scaffolds:Journal of Medicinal Chemistry, "Discovery of Alectinib: Synthesis and Structure-Activity Relationships.

Sources

Solid-State Profile & Characterization of 3-(2-Iodophenyl)propanoic Acid

Technical Guide for Process Research & Development

Executive Summary

3-(2-Iodophenyl)propanoic acid (CAS: 96606-95-0) is a critical aryl-iodide building block used in the synthesis of dihydrocoumarins, radiolabeled tracers, and complex pharmaceutical scaffolds.[1][2][3] Its utility stems from the ortho-iodo substituent, which facilitates intramolecular cyclization (e.g., Heck or Ullmann-type reactions) but simultaneously introduces solid-state metastability regarding light sensitivity.

This guide provides a comprehensive physical characterization profile. It moves beyond basic safety data sheets to address the thermodynamic, solubility, and stability parameters required for reproducible scale-up and handling in a drug development environment.

Part 1: Physicochemical Identity & Structural Logic

The physical behavior of this compound is governed by two competing structural motifs: the hydrophilic, hydrogen-bonding carboxylic acid tail and the lipophilic, sterically bulky ortho-iodophenyl head.

Core Metric Table

| Property | Value / Characteristic | Source/Validation |

| Molecular Formula | C₉H₉IO₂ | Calculated |

| Molecular Weight | 276.07 g/mol | Calculated |

| Physical State | Crystalline Solid | Observed |

| Melting Point (Commercial) | 87–92 °C | Sigma-Aldrich [1], BLD Pharm [2] |

| Predicted pKa | ~4.4 – 4.6 | Analogous to Hydrocinnamic acid (4.[1]66) w/ inductive correction |

| Predicted LogP | 2.3 – 2.5 | PubChem [3] |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Structural Analysis |

Structural Implications on Solid State

-

Dimerization: Like most hydrocinnamic acid derivatives, this compound exists in the solid state primarily as a centrosymmetric dimer linked by intermolecular hydrogen bonds between the carboxylic acid groups (

motif). -

Steric Strain: The iodine atom at the ortho position (C2) creates significant steric bulk compared to the para isomer. This often disrupts tight crystal packing, potentially leading to a lower melting point than its para counterpart (MP ~151°C for the 4-iodo isomer [4]) and increasing solubility in organic solvents.

Part 2: Thermodynamic & Thermal Analysis

Melting Point & Purity Assessment

The commercial melting range of 87–92 °C is relatively broad (5°C), indicating that "off-the-shelf" reagent grade material often contains trace impurities (likely de-iodinated byproducts or isomeric contaminants) or exists as a mixture of morphological habits.

-

Sharpness Criterion: High-purity crystalline material (recrystallized) should exhibit a sharp endotherm with a range < 2°C (e.g., 90–92°C).

-

DSC Protocol: For rigorous identification, Differential Scanning Calorimetry (DSC) is preferred over capillary melting point.

-

Ramp Rate: 10 °C/min.

-

Expectation: A single sharp endothermic peak onset at ~88°C. A secondary minor peak preceding the melt suggests a polymorphic transition or eutectic impurity.

-

Thermal Stability (TGA)

-

Degradation Onset: The compound is generally stable up to its melting point. However, decarboxylation or deiodination may occur at temperatures >150°C.

-

Drying Protocol: When drying the wet cake after recrystallization, keep oven temperatures below 50°C under vacuum to prevent surface sublimation or iodine homolysis.

Part 3: Solubility & Dissolution Profile

The solubility profile is pH-dependent, driven by the ionization of the carboxylic acid.

Solvent Compatibility Matrix

| Solvent Class | Solubility | Application |

| Chlorinated (DCM, Chloroform) | High | Extraction / Synthesis |

| Alcohols (MeOH, EtOH) | High | Dissolution |

| Ethers (THF, Et₂O) | High | Reaction Medium |

| Alkanes (Hexane, Heptane) | Low | Anti-solvent for Crystallization |

| Water (pH < 3) | Negligible | Precipitation |

| Water (pH > 8) | High (as salt) | Extraction (removal of neutrals) |

Recommended Recrystallization Protocol

To narrow the melting range and remove iodine-containing impurities:

-

Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate or Ethanol (~60°C).

-

Anti-Solvent: Slowly add warm Heptane or Hexane until turbidity persists.

-

Cooling: Allow slow cooling to room temperature, then 4°C. Rapid cooling may trap impurities.

-

Filtration: Wash crystals with cold Heptane.

Part 4: Stability & Handling (Critical)

Photolytic Instability

The Carbon-Iodine (C-I) bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV or strong visible light can induce homolytic cleavage, generating an aryl radical and free iodine (

-

Visual Indicator: Crystalline solid turning yellow/brown over time indicates

liberation. -

Storage: Must be stored in amber glass vials or foil-wrapped containers.

Hygroscopicity

While not deliquescent, the carboxylic acid moiety can adsorb surface moisture. Store in a desiccator or tightly sealed under inert atmosphere (Ar/N₂) for long-term reference standard stability.

Part 5: Analytical Characterization Workflow

The following diagram outlines the logical flow for validating the solid form of this compound during process development.

Figure 1: Purification and validation workflow for establishing a reference standard.

References

-

PubChem. (n.d.).[1][3][4][5] this compound (CID 2736667).[1] National Library of Medicine. Retrieved Feb 12, 2026, from [Link]

-

PubChem. (n.d.).[3][5] 3-(4-Iodophenyl)propanoic acid (CID 233238).[4] National Library of Medicine. Retrieved Feb 12, 2026, from [Link]

Sources

- 1. This compound | C9H9IO2 | CID 2736667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 96606-95-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-(2-Iodophenyl)propionic acid 97 96606-95-0 [sigmaaldrich.com]

- 4. 3-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 233238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-[(2-Iodophenyl)sulfamoyl]propanoic acid | C9H10INO4S | CID 28978299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Aminocarbonylphenyl)propanoic Acid Analogs

Introduction

The 3-(2-aminocarbonylphenyl)propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. Notably, it is a key pharmacophore in a class of potent and selective poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2] The structural motif, characterized by a propanoic acid chain attached to a phenyl ring bearing an adjacent aminocarbonyl (carboxamide) group, allows for diverse functionalization to modulate potency, selectivity, and pharmacokinetic properties. Analogs of this core structure have also been investigated as potent and selective EP3 receptor antagonists.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid and its analogs. It outlines established synthetic strategies, provides detailed experimental protocols, and explains the rationale behind key experimental choices to ensure both scientific rigor and practical applicability.

Strategic Approaches to Synthesis

The synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs can be broadly categorized into two primary retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the scalability of the process.

Strategy 1: Late-Stage Introduction of the Propanoic Acid Side Chain

This approach involves the construction of a substituted 2-aminocarbonylphenyl precursor followed by the introduction of the three-carbon acid side chain. This is often achieved through reactions involving homophthalic acid or its derivatives.

Strategy 2: Early-Stage Introduction of the Propanoic Acid Precursor

In this strategy, a phenylpropanoic acid derivative is the starting point, and the adjacent aminocarbonyl group is installed later in the synthetic sequence. This is commonly achieved through the manipulation of a cyano or carboxylic acid group at the ortho position.

Synthetic Protocols and Methodologies

Strategy 1: Synthesis via Homophthalimide and Related Precursors

This is a versatile and widely employed method for accessing a range of 3-(2-aminocarbonylphenyl)propanoic acid analogs. The key intermediate is often a homophthalimide (isoquinoline-1,3-dione) derivative, which can be readily prepared and subsequently opened to reveal the desired scaffold.[5]

Protocol 1.1: Synthesis of N-Substituted Homophthalimides

This protocol describes the synthesis of an N-substituted homophthalimide from homophthalic anhydride. The choice of the primary amine will determine the substituent on the amide nitrogen in the final product.

Reaction Scheme:

Caption: Synthesis of N-Substituted Homophthalimide.

Materials:

-

Homophthalic anhydride

-

Substituted primary amine (e.g., benzylamine, aniline)

-

Glacial acetic acid or toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride (1.0 eq) in glacial acetic acid or toluene.

-

Add the desired primary amine (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 2-6 hours).

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

-

If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Rationale: This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring.[6]

Protocol 1.2: Reductive Opening of Homophthalimide

The N-substituted homophthalimide can be selectively reduced and hydrolyzed to yield the target 3-(2-aminocarbonylphenyl)propanoic acid analog.

Reaction Scheme:

Sources

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel homophthalimide (isoquinoline-1,3-dione) derivatives obtained by addition–cyclisation reactions of nona-2,7-diynedioic acid derivatives with methylamine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

High-performance liquid chromatography (HPLC) analysis of propanoic acid derivatives

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propanoic Acid Derivatives (Profens)

Introduction & Chemical Context

Propanoic acid derivatives, commonly known as "profens" (e.g., Ibuprofen, Naproxen, Flurbiprofen, Ketoprofen), represent a critical class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). They share a common structural core: a 2-arylpropionic acid moiety.

Key Analytical Challenges:

-

Acidity (pKa ~4.0 – 4.5): These compounds are weak acids. In standard Reversed-Phase (RP) HPLC, the mobile phase pH dictates their ionization state, drastically affecting retention time and peak shape.

-

Chirality: Most profens possess a chiral center at the

-position. The S-enantiomer typically carries the anti-inflammatory activity (inhibiting COX enzymes), while the R-enantiomer may be inactive or toxic. Enantioselective separation is mandatory for high-purity drug development. -

UV Absorbance: The aromatic rings allow for UV detection, typically between 220 nm and 270 nm.

Method Development Strategy (The "Why" and "How")

Effective analysis requires selecting the correct "mode" based on the analyte's ionization state.

The pH Rule for Profens:

-

pH < pKa (e.g., pH 2.5): The acid is protonated (neutral). It becomes hydrophobic and retains well on C18 columns. Best for Potency/Impurity Assays.

-

pH > pKa (e.g., pH 7.0): The acid is deprotonated (anionic). It becomes hydrophilic, eluting near the void volume with poor peak shape unless ion-pairing agents are used.

Decision Logic Diagram

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical goals and sample matrix.

Protocol A: Achiral RP-HPLC (QC & Potency)

Objective: Quantify total drug content and organic impurities.

Mechanism: Ion-suppression Reversed-Phase Chromatography. By lowering the pH to ~2.5 (well below the pKa of ~4.4), we ensure the propanoic acid moiety remains protonated (

| Parameter | Condition |

| Column | C18 (USP L1), 4.6 x 150 mm, 5 µm (or 2.6 µm core-shell for UHPLC) |

| Mobile Phase A | Water adjusted to pH 2.5 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Mode | Isocratic: 60% A / 40% B (Typical starting point for Ibuprofen) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV @ 254 nm (Ibuprofen), 230 nm (Naproxen) |

| Temperature | 30°C |

Critical Technical Note: Do not use acetate or formate buffers for UV detection <240 nm as they have high UV cutoff. Phosphoric acid is transparent at these wavelengths.

System Suitability Criteria (Self-Validating):

-

Tailing Factor (T): Must be < 2.0 (Ideal < 1.5). If T > 2.0, lower the pH of MP A.

-

Resolution (Rs): > 2.0 between the main peak and nearest impurity (e.g., Valerophenone or Related Compound C).[1]

Protocol B: Chiral Separation (Enantiomeric Purity)

Objective: Separate the S-enantiomer (active) from the R-enantiomer. Mechanism: Polysaccharide-based recognition. The stationary phase contains helical polymers (Amylose or Cellulose) that form "grooves." The enantiomers fit differently into these grooves based on steric fit and hydrogen bonding.

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230-254 nm |

| Selectivity ( | Typically > 1.1 required for baseline separation |

Expert Insight: The addition of 0.1% TFA is non-negotiable. Without this acidic modifier, the propanoic acid group will ionize or H-bond non-specifically with the silica support, causing severe peak tailing and loss of chiral recognition.

Protocol C: Bioanalysis (Plasma/Serum)

Objective: Quantify drug levels in biological matrices (PK studies). Challenge: Plasma proteins clog HPLC columns. Solution: Sample preparation via Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

Sample Preparation Workflow

Figure 2: Liquid-Liquid Extraction (LLE) workflow for acidic drugs. Acidification is the critical control point to drive the drug into the organic layer.

LC-MS/MS Conditions:

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2] Note: Phosphoric acid (used in Protocol A) is non-volatile and will ruin a Mass Spectrometer.

-

Column: C18, 2.1 x 50 mm, 1.7 µm (UHPLC).

-

Ionization: ESI Negative Mode (typically favored for carboxylic acids) or Positive Mode (if forming adducts).

Troubleshooting & References

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing (Achiral) | Silanol interactions or ionization. | Ensure pH is < 3.[2][3]0. Use a "base-deactivated" or high-purity silica column. |

| Broad Peaks (Chiral) | Dimerization of acid. | Ensure TFA (0.1%) is present in the mobile phase to break dimers. |

| Retention Time Drift | Temperature fluctuation. | Thermostat column compartment (critical for Chiral separations). |

References

-

USP Monograph: Ibuprofen.[1][2][3][4][5] United States Pharmacopeia (USP-NF).[2][3] (Standard for Protocol A conditions).

-

Chiral Separation Review: Comprehensive Review on Chiral Stationary Phases... (MDPI). Discusses polysaccharide column mechanisms for profens.

-

Bioanalytical Validation: Bioanalytical Method Validation - Guidance for Industry (FDA/ICH M10). Defines requirements for Protocol C.

-

pKa Determination: RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. (Explains the pH/retention relationship).

Sources

Techniques for the purification of 3-(2-iodophenyl)propanoic acid

Executive Summary

3-(2-Iodophenyl)propanoic acid (CAS 96606-95-0) is a critical scaffold in medicinal chemistry, particularly as a precursor for peptidomimetics and radiolabeled tracers. Its ortho-iodine substituent provides a versatile handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) but introduces significant purification challenges.

The primary difficulty in purifying this compound arises from its synthesis, typically the hydrogenation of 2-iodocinnamic acid. This process generates two critical impurities: 2-iodocinnamic acid (under-reduction) and 3-phenylpropanoic acid (hydrodehalogenation/over-reduction).

This guide details a three-stage purification strategy designed to achieve >98% purity while preserving the labile carbon-iodine bond.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 96606-95-0 | |

| Molecular Weight | 276.07 g/mol | |

| Physical State | Off-white to beige solid | Sensitive to light (photodeiodination) |

| Melting Point | 87–92 °C | Broad range indicates impurity presence |

| pKa (Calc.) | ~4.66 | Similar to hydrocinnamic acid; inductive effect of iodine is negligible due to alkyl spacer |

| Solubility | Soluble: EtOAc, DCM, EthanolInsoluble: Water, Hexanes |

Impurity Profiling & Separation Logic

Effective purification requires understanding the physicochemical differences between the target and its impurities.

| Impurity | Origin | Separation Challenge | Strategy |

| 3-Phenylpropanoic acid (Des-iodo) | Over-reduction (Hydrogenolysis of C-I bond) | High. Almost identical pKa and polarity to target. | Recrystallization. The iodine atom significantly alters crystal packing and solubility in non-polar solvents. |

| 2-Iodocinnamic acid | Incomplete hydrogenation | Medium. Presence of alkene increases rigidity and polarity. | Recrystallization or Chromatography. The alkene alters solubility profiles in heptane systems. |

| Pd / Metal Residues | Catalyst leaching | High. Catalyzes decomposition. | Scavengers / Filtration. Use Celite or Thiol-silica during workup. |

Method A: Chemoselective Workup (The Foundation)

Objective: Removal of neutral organic impurities and inorganic salts.

Mechanism: Since the pKa difference between the target and its des-iodo impurity is negligible, pH manipulation cannot separate them. However, this step is vital to remove non-acidic byproducts.

Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acidic Wash: Wash with 1N HCl (1x) to remove any amine residues or basic catalysts.

-

Alkaline Extraction (Critical Step):

-

Extract the organic layer with saturated NaHCO₃ (aq) (3x).

-

Note: The carboxylic acid deprotonates (forming the sodium salt) and moves to the aqueous layer. Neutral impurities remain in the EtOAc.

-

-

Phase Separation: Discard the organic layer (contains neutrals).

-

Re-acidification:

-

Cool the aqueous layer to 0–5 °C.

-

Slowly add concentrated HCl until pH < 2. The product will precipitate as an oil or solid.

-

-

Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Recrystallization (The Scalable Polish)

Objective: Separation of the Des-iodo impurity and starting material.

Mechanism: This protocol utilizes the "solubility differential" created by the heavy iodine atom. The bulky iodine atom disrupts the crystal lattice compared to the des-iodo analog, making the target compound less soluble in aliphatic hydrocarbons than the des-iodo impurity.

Protocol

Solvent System: Ethyl Acetate / n-Heptane (1:5 ratio).

-

Dissolution: Place the crude solid (from Method A) in a round-bottom flask. Add minimal Ethyl Acetate (just enough to dissolve at 60 °C).

-

Precipitation:

-

While stirring at 60 °C, slowly add n-Heptane dropwise until the solution becomes slightly turbid (cloud point).

-

Add a few drops of EtOAc to clear the turbidity.

-

-

Crystallization:

-

Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours.

-

Critical: Rapid cooling traps the des-iodo impurity.

-

Once at room temperature, move to a 4 °C fridge for 12 hours.

-

-

Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold n-Heptane.

-

Drying: Dry under high vacuum at 40 °C. Avoid higher temperatures to prevent iodine sublimation or degradation.

Method C: Preparative HPLC (High Purity Isolation)

Objective: >99.5% purity for analytical standards.

For stubborn mixtures where recrystallization yields <98% purity, Reverse Phase Chromatography is required.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm. Mobile Phase:

-

A: Water + 0.1% Formic Acid (Suppresses ionization, improving peak shape).

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

-

0–2 min: 10% B (Equilibration)

-

2–15 min: 10% → 90% B (Linear Gradient)

-

Note: The des-iodo impurity (3-phenylpropanoic acid) is less lipophilic and will elute before the target this compound.

Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Decision matrix for selecting the appropriate purification pathway based on crude purity.

Figure 2: Acid-Base Extraction Phase Logic

Caption: Mechanistic flow of the chemoselective acid-base workup.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2736667, this compound. Retrieved from [Link]

-

Amerigo Scientific. (2023). 3-(2-Iodophenyl)propionic acid Properties and Safety. Retrieved from [Link]

- Google Patents. (2011). CN102211994A: Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (Referenced for homologous recrystallization solvent systems).

-

Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 3-(2-Iodophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodophenyl)propanoic acid is an aromatic carboxylic acid containing an iodine atom at the ortho position of the phenyl ring. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the iodine substituent, such as increased lipophilicity and potential for use in radiolabeling studies. As with any chemical entity intended for pharmaceutical or advanced material applications, comprehensive characterization is paramount to ensure its identity, purity, and stability.

This technical guide provides a suite of analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and are grounded in established analytical principles for similar molecules, providing a strong foundation for researchers in their quality assessment of this compound. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific needs and instrumentation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | |

| Molecular Weight | 276.07 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 87-92 °C | [2] |

| Boiling Point | 354.4 °C at 760 mmHg (Predicted) | [3] |

| CAS Number | 96606-95-0 |

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[2]

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are central to determining the purity of this compound and for monitoring its stability under various stress conditions.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The following method is a robust starting point for the analysis of this compound.

Rationale for Method Design:

-

Reversed-Phase Chromatography: This is the most common and versatile mode for the analysis of moderately polar to nonpolar compounds like this compound.

-

C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.

-

Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Gradient Elution: A gradient of acetonitrile in water allows for the efficient elution of the main compound while also separating more or less polar impurities within a reasonable timeframe.

-

UV Detection: The aromatic ring of the molecule provides strong UV absorbance, making UV detection a sensitive and reliable choice. The maximum absorbance should be experimentally determined but is expected to be in the range of 210-230 nm.

Experimental Protocol: Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) %A %B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-